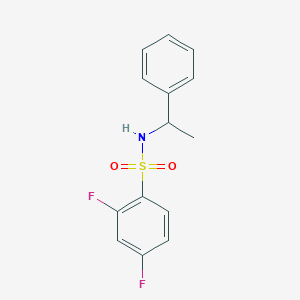

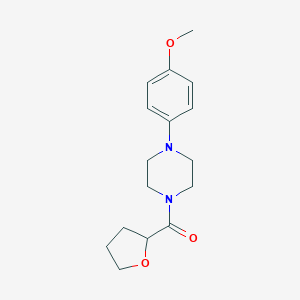

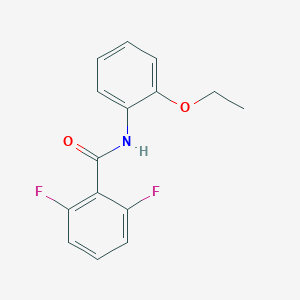

N-(2-ethylphenyl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethylphenyl)-2,6-difluorobenzamide, also known as DPBA, is a chemical compound that has been extensively studied for its potential application in scientific research. DPBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. In

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-2,6-difluorobenzamide involves the selective inhibition of voltage-gated sodium channels, which are transmembrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound binds to the intracellular side of the sodium channel pore and stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions and the subsequent depolarization of the cell membrane.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In neurons, this compound reduces the excitability and firing rate by inhibiting the sodium channels, which can lead to the suppression of epileptic seizures and neuropathic pain. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which can lead to the inhibition of tumor growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-ethylphenyl)-2,6-difluorobenzamide in lab experiments include its high potency and selectivity for sodium channel inhibition and anticancer activity, its well-defined SAR, and its ability to serve as a lead compound for the development of new analogs. The limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for the research on N-(2-ethylphenyl)-2,6-difluorobenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore the anticancer activity of this compound in vivo using animal models. Additionally, the development of new analogs of this compound with improved pharmacological properties is an ongoing research area. Finally, the elucidation of the molecular mechanism of this compound's action on sodium channels and the caspase pathway will provide insights into the design of more potent and selective drugs.

Synthesemethoden

The synthesis of N-(2-ethylphenyl)-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, and the resulting this compound is isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-2,6-difluorobenzamide has been studied for its potential application in various scientific research fields such as neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This property of this compound has been utilized to study the role of sodium channels in various neurological disorders such as epilepsy and neuropathic pain.

In cancer biology, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This property of this compound has been utilized to develop novel anticancer drugs.

In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. The structure-activity relationship (SAR) studies of this compound have provided insights into the molecular features required for sodium channel inhibition and anticancer activity.

Eigenschaften

Molekularformel |

C15H13F2NO |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

N-(2-ethylphenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C15H13F2NO/c1-2-10-6-3-4-9-13(10)18-15(19)14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

PKZGELMZJGWDKJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

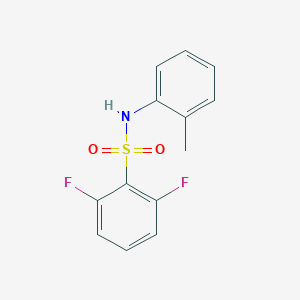

![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)